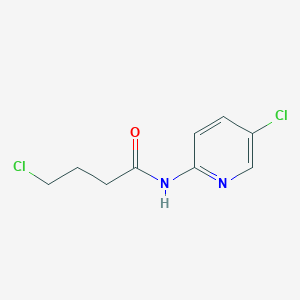
4-chloro-N-(5-chloropyridin-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-(5-chloropyridin-2-yl)butanamide” is a chemical compound with the molecular formula C9H10Cl2N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(4-Chloropyridin-2-yl)methanamine” involves various steps including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, formation of a pyrimidone ring, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation . Another process for the preparation of chlorantraniliprole, which may be related, has been patented .Physical And Chemical Properties Analysis
The physical form of related compounds such as “(4-Chloropyridin-2-yl)methanamine” is reported to be a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . The compound “4-chloro-N-(5-chloropyridin-2-yl)butanamide” is expected to have similar physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : A study by Raza et al. (2019) describes the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, starting with 4-chlorobutanoyl chloride and testing their biological activity. This research demonstrates the compound's potential in the formulation of depigmentation drugs with minimal side effects (Raza et al., 2019).
Chemical Complexation : Zimmerman et al. (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. This study highlights the compound's role in chemical interactions and its potential applications in biochemical research (Zimmerman et al., 1991).
Solvent Properties in Fuel Extraction : Verdía et al. (2017) investigated the role of pyridinium substituent in ionic liquids (ILs) as extracting agents for pyridine from fuels. This research underscores the compound's utility in enhancing solvent properties for fuel extraction (Verdía et al., 2017).
Potential in Drug Design : Nazir et al. (2018) focused on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. This study showcases the compound's relevance in drug design, particularly as urease enzyme inhibitors (Nazir et al., 2018).
In-vitro and In-silico Approaches in Drug Synthesis : Munshi et al. (2021) described the synthesis of new Schiff base ligands and their in-vitro and in-silico analysis. This research highlights the compound's application in drug synthesis and its potential biological efficiency (Munshi et al., 2021).
Anticonvulsant Properties : Kamiński et al. (2015) synthesized new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides, demonstrating broad-spectrum anticonvulsant activity. This suggests the compound's potential in the development of new antiepileptic drugs (Kamiński et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 4-chloro-N-(5-chloropyridin-2-yl)butanamide are currently unknown
Result of Action
The molecular and cellular effects of 4-chloro-N-(5-chloropyridin-2-yl)butanamide’s action are currently unknown . These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism, depending on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-(5-chloropyridin-2-yl)butanamide . These factors include pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s stability could be affected by storage conditions, such as temperature and light exposure .
Eigenschaften
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-5-1-2-9(14)13-8-4-3-7(11)6-12-8/h3-4,6H,1-2,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIORPWZMAUTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-chloropyridin-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)
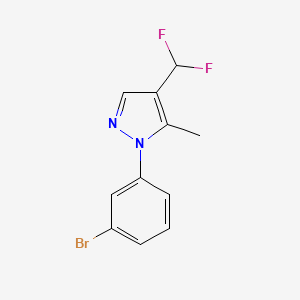
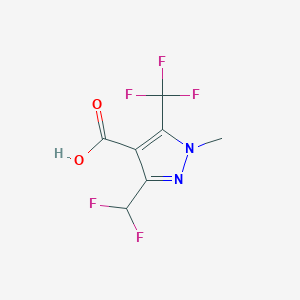

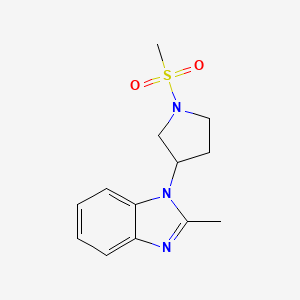
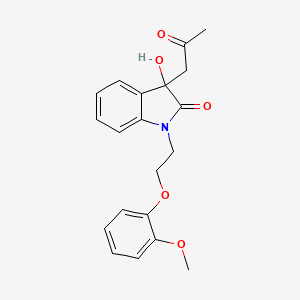
![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)
![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)

![Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2941073.png)
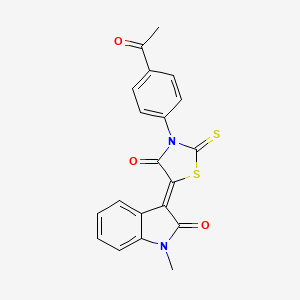
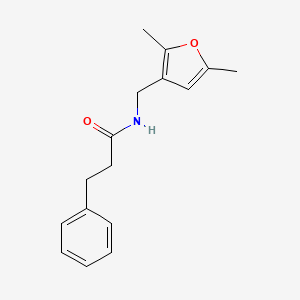

![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)